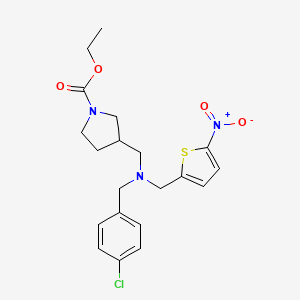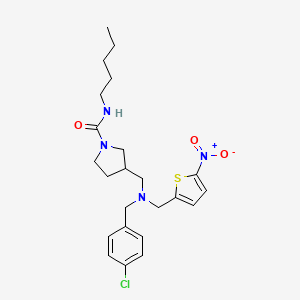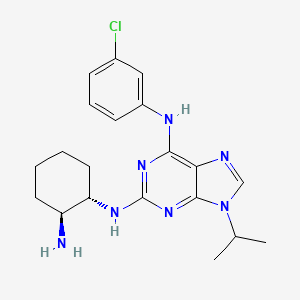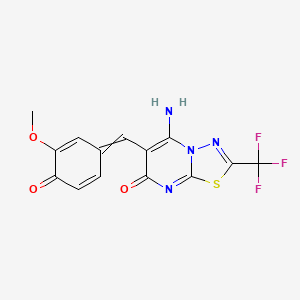
Sulfo-Cyanine5.5
Übersicht
Beschreibung
Sulfo-Cyanine5.5, also known as Cy5.5, is a type of Cyanine dye . It is a compound consisting of two nitrogen atoms connected by an odd number of methyl units . It is characterized by its long wavelength, adjustable absorption and emission, high extinction coefficient, good water solubility, and relatively simple synthesis . It is often used for the labeling of proteins, antibodies, and small molecular compounds .
Synthesis Analysis
The synthesis of Sulfo-Cyanine5.5 is relatively simple . It involves the connection of two nitrogen atoms by an odd number of methyl units . This process results in a compound with long wavelength, adjustable absorption and emission, high extinction coefficient, and good water solubility .Molecular Structure Analysis
Sulfo-Cyanine5.5 has a molecular formula of C37H42KN3O10S2 . It is a compound consisting of two nitrogen atoms connected by an odd number of methyl units . The dye possesses four sulfonate groups, rendering it highly hydrophilic and water-soluble .Chemical Reactions Analysis
Sulfo-Cyanine5.5 is reactive toward electrophiles . It can be used for enzymatic transamination labeling . It is also used for the labeling of proteins, antibodies, and small molecular compounds . For the labeling of protein antibodies, the combination can be completed through a simple mixing reaction .Physical And Chemical Properties Analysis
Sulfo-Cyanine5.5 is a water-soluble cyanine dye . It is used for far red / NIR applications such as in vivo imaging . The dye possesses four sulfonate groups, rendering it highly hydrophilic and water-soluble . As well as other cyanines, Sulfo-Cyanine5.5 has an outstanding extinction coefficient that makes it a bright fluorescent label for the far-red region .Wissenschaftliche Forschungsanwendungen
Photophysical Properties and Imaging Applications
Sulfo-Cyanine5.5 derivatives, particularly asymmetric Cy5 fluorophores, have demonstrated significant potential in various imaging applications. These include micro- and macroscopic imaging and image-guided surgery. Research indicates that modifications in the structure of these fluorophores, such as introducing sulfonates, can enhance their fluorescence brightness, photostability, and reduce lipophilicity and serum binding. Such structural alterations also impact their photophysical properties, including changes in fluorescence wavelength and intensity, which are crucial for specific imaging applications in medical and biological research (Hensbergen et al., 2020).
Use in Bioconjugation and Labeling
The development of new sulfobenzindocyanine dyes with succinimidyl esters represents a significant advancement in the field of bioconjugation. These dyes are water-soluble and demonstrate stable fluorescence unaffected by pH variations. They can be effectively conjugated to antibodies, avidin, modified DNA, and other biomolecules, broadening their application in cytometry, diagnostics, and multiparameter analysis (Mujumdar et al., 1996).
Therapeutic Applications
Sulfo-Cyanine5.5 and its derivatives have shown promise in various therapeutic applications. For instance, their use in the development of tumor necrosis factor‐α converting enzyme (TACE) inhibitors, which are potentially beneficial in treating inflammatory conditions, has been noted. Their application extends to the development of pharmacological agents for managing diseases like rheumatoid arthritis, inflammatory bowel disease, brain damage, and stroke (Supuran et al., 2003).
Environmental and Biological Toxicity Studies
In environmental and biological toxicity studies, sulfo-Cyanine5.5 compounds have been used to assess the effects of various substances on living organisms. For example, studies on the toxicity of perfluorooctane sulfonate (PFOS) and its impact on hormone receptor activity and gene expression were facilitated by the use of such compounds (Du et al., 2013).
Wirkmechanismus
Zukünftige Richtungen
Sulfo-Cyanine5.5 has found application in non-invasive live-organism imaging . It presents low background fluorescence in the far-red region, where CCD camera/detector detection sensitivity is highest . This makes it suitable for use in most fluorescence instruments . Its water solubility and the dye’s own charge prevent the induction of hydrophobic protein aggregation, improving the stability of the fluorescent labeling product .
Eigenschaften
IUPAC Name |
dipotassium;3-[6-(6-azaniumylhexylamino)-6-oxohexyl]-1,1-dimethyl-2-[5-(1,1,3-trimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole-6,8-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H56N4O13S4.2K/c1-45(2)40(49(5)36-21-19-32-34(43(36)45)26-30(64(52,53)54)28-38(32)66(58,59)60)16-10-8-11-17-41-46(3,4)44-35-27-31(65(55,56)57)29-39(67(61,62)63)33(35)20-22-37(44)50(41)25-15-9-12-18-42(51)48-24-14-7-6-13-23-47;;/h8,10-11,16-17,19-22,26-29H,6-7,9,12-15,18,23-25,47H2,1-5H3,(H4-,48,51,52,53,54,55,56,57,58,59,60,61,62,63);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHRNSQDVKXPMOX-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)NCCCCCC[NH3+])C=CC6=C5C=C(C=C6S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)C.[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H54K2N4O13S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1077.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-((5,6-dichloro-1H-benzo[d]imidazol-2-yl)methyl)-9-(1-methyl-1H-pyrazol-4-yl)-2-morpholino-9H-purin-6-amine](/img/structure/B610978.png)
![1-(2-hydroxyethyl)-3-[4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)phenyl]-1-phenylurea](/img/structure/B610979.png)
![Ethyl 2-{[5-(methylsulfanyl)thiophen-2-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylate](/img/structure/B610980.png)



![Ethyl 5-[[[4-(3-methylsulfonylphenyl)phenyl]methyl-(2,4,6-trimethylphenyl)sulfonylamino]methyl]furan-2-carboxylate](/img/structure/B610984.png)

![2-(7-Methylimidazo[1,2-A]pyridin-6-YL)-N-(2-phenyl-2-(pyridin-4-YL)ethyl)quinazolin-4-amine](/img/structure/B610991.png)
![4-(1H-1,3-benzodiazol-1-yl)-N-[4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B610993.png)


![N-(2-{[(2,3-Difluorophenyl)methyl]sulfanyl}-6-{[(2S,3R)-3,4-dihydroxybutan-2-yl]amino}pyrimidin-4-yl)azetidine-1-sulfonamide](/img/structure/B610999.png)